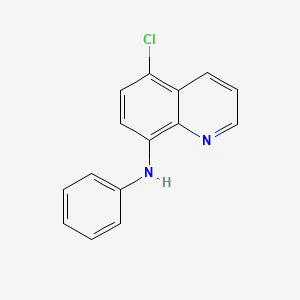![molecular formula C16H12N2O B11862895 5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one CAS No. 89651-80-9](/img/structure/B11862895.png)
5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes an indole and a naphthyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. This process can be achieved through various methods, including:
Cyclization of 2-anilinonicotinic acids: This method involves the reaction of 2-anilinonicotinic acids under specific conditions to form the desired naphthyridine structure.
Cyclization of nitriles: The corresponding nitriles can also be cyclized to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can produce halogenated or alkylated naphthyridines .
Aplicaciones Científicas De Investigación
5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and other biological processes.
Mecanismo De Acción
The mechanism of action of 5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one include:
10H-benzo[b]-1,8-naphthyrid-5-ones: These compounds share a similar naphthyridine core structure and are synthesized through similar methods.
2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines: These compounds also feature a naphthyridine ring and are obtained through cyclization reactions.
Uniqueness
The uniqueness of this compound lies in its specific indole-naphthyridine fused ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
89651-80-9 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
5-methyl-6H-indolo[1,2-b][2,7]naphthyridin-12-one |
InChI |
InChI=1S/C16H12N2O/c1-10-12-6-7-17-9-13(12)16(19)18-14-5-3-2-4-11(14)8-15(10)18/h2-7,9H,8H2,1H3 |
Clave InChI |
OHUMFDFXNDQKDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC3=CC=CC=C3N2C(=O)C4=C1C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)

![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)


![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)

![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)



